molecular formula C18H22N2O2S B2808416 N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide CAS No. 1797021-76-1

N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2808416
CAS No.: 1797021-76-1
M. Wt: 330.45
InChI Key: VTJSONSXZPZRLS-UHFFFAOYSA-N
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Description

N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide is a complex organic compound that features a piperidine ring, a methoxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The methoxy group is introduced via methylation reactions, often using reagents like methyl iodide or dimethyl sulfate.

The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors. The final step involves coupling the piperidine derivative with the thiophene derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxylate
  • N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-sulfonamide

Uniqueness

N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, piperidine ring, and thiophene ring in a single molecule allows for a wide range of potential interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-13-10-17(23-12-13)18(21)19-14-5-7-15(8-6-14)20-9-3-4-16(11-20)22-2/h5-8,10,12,16H,3-4,9,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJSONSXZPZRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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